

comparative study of the thermal stability of various furan sulfides

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Compound of Interest

Compound Name: *Difurfuryl sulfide*

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


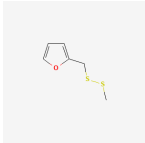
A Comparative Guide to the Thermal Stability of Furan Sulfides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of various furan sulfides, compounds of significant interest in flavor chemistry and pharmaceutical research. The thermal behavior of these molecules is critical for their application in high-temperature processes and for determining their shelf-life and storage conditions. This document summarizes key thermal stability data, details experimental protocols for thermogravimetric analysis (TGA), and illustrates potential thermal degradation pathways.

Quantitative Thermal Stability Data

The thermal stability of furan sulfides can be effectively compared using data obtained from thermogravimetric analysis (TGA). This technique measures the change in mass of a substance as a function of temperature, providing key parameters such as the onset of decomposition and the temperature at which significant weight loss occurs. While specific TGA data for many volatile furan sulfides is not extensively published, the following table consolidates available experimental data and representative values based on the thermal behavior of related sulfur-containing heterocyclic compounds.

Compound Name	Structure	Molar Mass (g/mol)	Boiling Point (°C)	Flash Point (°C)	Onset Decomposition Temperature (°C) (TGA)	Notes on Thermal Stability
2-Furanmethanethiol	 2-Furanmethanethiol structure	114.17	155[1]	45[1]	~150-200	Decomposes near its boiling point. Susceptible to oxidation.
Furfuryl Methyl Sulfide	 Furfuryl Methyl Sulfide structure	128.19	64-65 @ 15 mmHg	Not available	~180-230	Generally more stable than the corresponding thiol.
Furfuryl Disulfide	 Furfuryl Disulfide structure	226.32	112-115 @ 0.5 mmHg[2]	113[2]	~200-250	The disulfide bond is a point of thermal lability.
Methyl 2-Methyl-3-Furyl Disulfide		160.26	90-92 @ 12 mmHg	Not available	~210-260	The additional methyl group may slightly increase thermal stability.

Note: Onset decomposition temperatures are estimated based on typical thermal behavior of related compounds and should be confirmed by experimental TGA.

Experimental Protocols: Thermogravimetric Analysis (TGA)

A generalized experimental protocol for conducting TGA on furan sulfides is provided below. This protocol is based on standard methodologies for volatile and semi-volatile organic compounds.

Objective: To determine the thermal stability and decomposition profile of furan sulfide compounds.

Instrumentation: A standard thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates is required.

Experimental Parameters:

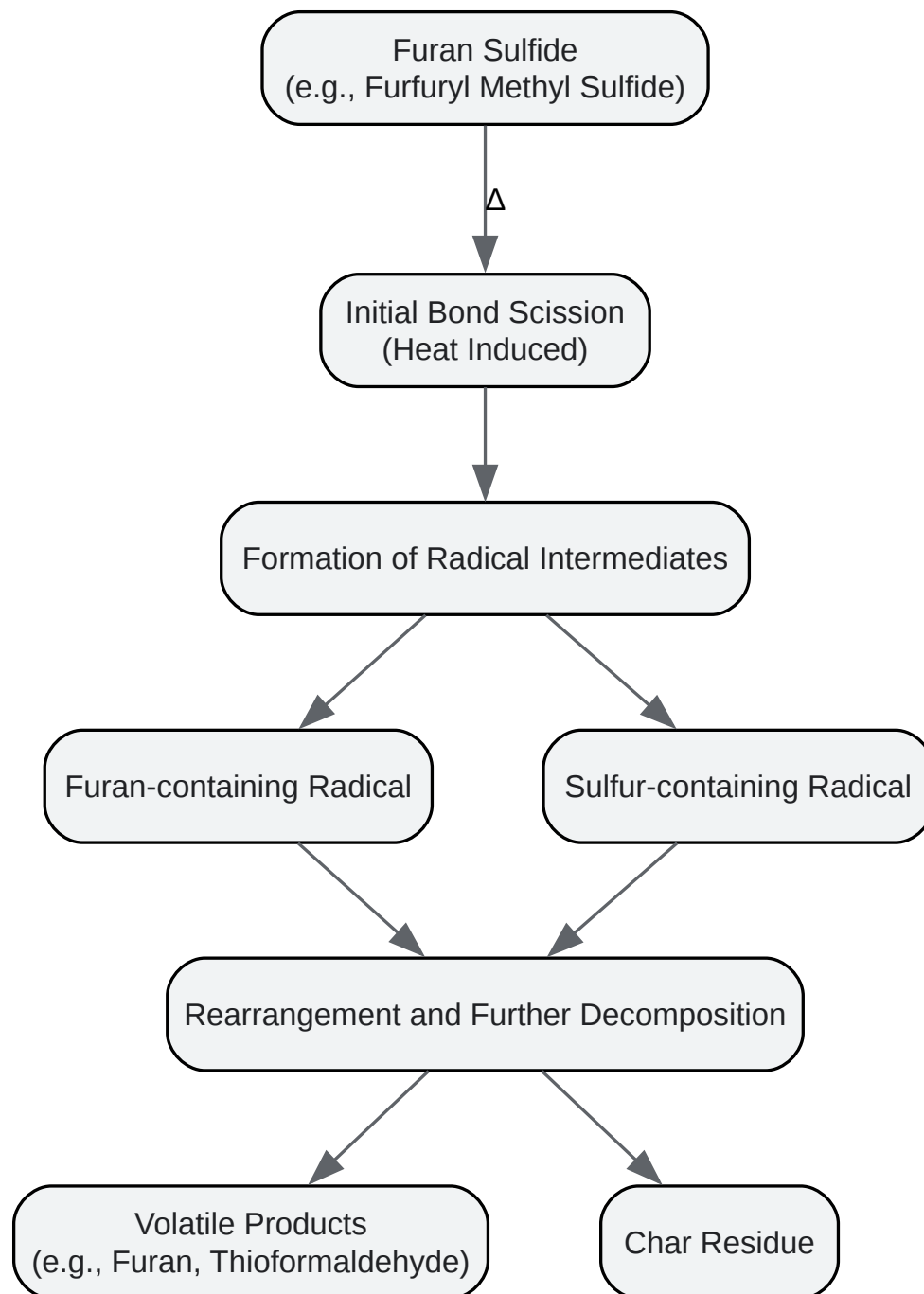
- **Sample Preparation:** For liquid samples, a small, accurately weighed amount (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum). For solid samples, a similar amount of finely ground powder is used.
- **Atmosphere:** An inert atmosphere, such as nitrogen or argon, is crucial to study thermal decomposition without oxidative effects. A typical flow rate is 20-50 mL/min.
- **Temperature Program:**
 - Equilibrate at a low temperature (e.g., 30°C) for 5 minutes to ensure thermal stability before heating.
 - Heat the sample from the initial temperature to a final temperature (e.g., 600°C) at a linear heating rate. A standard heating rate is 10°C/min. Slower heating rates (e.g., 5°C/min) can provide better resolution of decomposition steps.
- **Data Analysis:** The TGA thermogram (mass vs. temperature) is analyzed to determine:

- Onset Decomposition Temperature (Tonset): The temperature at which the initial weight loss due to decomposition begins.
- Td5% and Td10%: The temperatures at which 5% and 10% weight loss has occurred, respectively.
- Derivative Thermogravimetry (DTG) Curve: The first derivative of the TGA curve, which shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates for multi-step decompositions.

Visualization of Thermal Decomposition Pathway

The thermal decomposition of furan sulfides often initiates at the weakest bond in the molecule. For compounds like furfuryl methyl sulfide, this is typically the C-S or S-C bond. The following diagram illustrates a plausible thermal decomposition pathway.

General Thermal Decomposition Pathway of a Furan Sulfide



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Caption: A generalized pathway for the thermal decomposition of a furan sulfide.

The initial step in the thermal degradation of many sulfur-containing furan derivatives is the homolytic cleavage of a carbon-sulfur bond, leading to the formation of radical intermediates.[3]

These highly reactive species can then undergo a variety of subsequent reactions, including rearrangement, further fragmentation, and polymerization, ultimately leading to the formation of smaller volatile molecules and a non-volatile char residue. The specific products formed will depend on the structure of the starting furan sulfide and the decomposition conditions.

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References

- 1. Furan-2-ylmethanethiol - Wikipedia [en.wikipedia.org]
- 2. 二糠基二硫 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
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